Product packaging for 2-(4-Methoxyphenyl)-2-oxazoline(Cat. No.:CAS No. 13676-94-3)

2-(4-Methoxyphenyl)-2-oxazoline

Cat. No.: B14139570
CAS No.: 13676-94-3
M. Wt: 177.20 g/mol
InChI Key: WSDXRZFWXBZSGW-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2-oxazoline is a high-purity, five-membered heterocyclic compound of significant interest in modern chemical research. Its structure, featuring an oxygen and nitrogen atom in the ring, makes it a versatile and privileged scaffold in organic and medicinal chemistry. Researchers primarily value this compound as a key synthetic intermediate and a precursor for chiral ligands in asymmetric catalysis . It serves as a fundamental building block for constructing more complex molecular architectures, including pharmacologically active compounds and functional materials . In drug discovery and materials science, this compound is utilized in the development of advanced polymeric systems. Its derivatives are integral in creating gradient copolymers, which self-assemble into nanostructures like micelles for targeted drug delivery applications . Furthermore, oxazoline-based triblock copolymers can form thermoresponsive hydrogels, which are investigated as smart biomaterials for potential uses in areas such as 3D bioprinting . The methoxy group on the phenyl ring can influence the electronic properties and stability of these systems, allowing for fine-tuning of polymer behavior . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO2 B14139570 2-(4-Methoxyphenyl)-2-oxazoline CAS No. 13676-94-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13676-94-3

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

2-(4-methoxyphenyl)-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C10H11NO2/c1-12-9-4-2-8(3-5-9)10-11-6-7-13-10/h2-5H,6-7H2,1H3

InChI Key

WSDXRZFWXBZSGW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NCCO2

Origin of Product

United States

Synthetic Methodologies for 2 4 Methoxyphenyl 2 Oxazoline and Analogous Oxazoline Systems

Classical and Foundational Synthetic Routes to 2-Oxazolines

The earliest and most fundamental methods for constructing the 2-oxazoline ring remain widely used due to their reliability and the accessibility of starting materials. These approaches typically involve the cyclization of a precursor containing the requisite nitrogen, oxygen, and carbon framework.

Condensation Reactions Utilizing Amino Alcohols and Carboxylic Acid Derivatives

The most common and direct method for synthesizing 2-oxazolines is the condensation reaction between a 2-amino alcohol and a carboxylic acid or its derivatives. researchgate.netresearchgate.net This foundational approach generally proceeds via the formation of an N-(2-hydroxyethyl)amide intermediate, which then undergoes dehydrative cyclization to form the oxazoline (B21484) ring. mdpi.com

Several strategies exist to facilitate this transformation:

Direct Condensation: Carboxylic acids can be reacted directly with amino alcohols, often requiring dehydrating agents or azeotropic reflux to remove the water byproduct. researchgate.netmdpi.com

Use of Activated Carboxylic Acid Derivatives: A more common laboratory-scale method involves converting the carboxylic acid to a more reactive derivative, such as an acyl chloride. wikipedia.org Thionyl chloride (SOCl₂) is frequently used to generate the acyl chloride in situ from the corresponding carboxylic acid, which then reacts with the amino alcohol. researchgate.net Anhydrous conditions are critical, as the presence of water can lead to the hydrolysis of the intermediate. wikipedia.org

Dehydrating Reagents: Numerous stoichiometric dehydrating agents have been developed to promote the cyclization of the N-(β-hydroxyethyl)amide intermediate under milder conditions. mdpi.com These include reagents like the Burgess reagent, triphenylphosphine/diethyl azodicarboxylate (PPh₃/DEAD), and triflic acid (TfOH), which activates the hydroxyl group as a leaving group. mdpi.com The TfOH-promoted method is notable for generating only water as a byproduct and can be adapted for a one-pot synthesis directly from carboxylic acids and amino alcohols. mdpi.com

Table 1: Reagents for Dehydrative Cyclization of N-(2-hydroxyethyl)amides

Reagent/System Key Features Reference
Thionyl Chloride (SOCl₂) Forms acyl chloride in situ; requires anhydrous conditions. wikipedia.orgresearchgate.net
Triflic Acid (TfOH) Promotes cyclization by activating the hydroxyl group; water is the only byproduct. mdpi.com
PPh₃/DEAD A classic Mitsunobu-type reagent system for dehydration. mdpi.com
Burgess Reagent Efficient for forging the oxazoline moiety. mdpi.com
Deoxo-Fluor A fluorinating agent that can be used for dehydration. researchgate.net

Syntheses Involving Azlactone Intermediates

Azlactones, also known as oxazolones, are versatile heterocyclic intermediates that play a significant role in the synthesis of various compounds, including α-amino acids and other heterocycles. modernscientificpress.comresearchgate.net The Erlenmeyer-Plöchl azlactone synthesis, first described in the late 19th century, is a classic method for their preparation. modernscientificpress.com

The process typically involves the condensation of an N-acylglycine (like hippuric acid) with an aldehyde or ketone in the presence of acetic anhydride (B1165640) and a mild base such as sodium acetate. modernscientificpress.com The reaction proceeds through the initial cyclization of the N-acylglycine to form a 2-substituted-5-oxazolone. This intermediate then undergoes a Perkin condensation with the aldehyde, yielding a 4-arylidene-2-oxazolin-5-one. modernscientificpress.com These azlactones are highly reactive platforms. researchgate.netnih.gov Their ring can be opened by various nucleophiles, and they can serve as precursors to 2-oxazoline structures through further chemical transformations. The versatility of the azlactone scaffold stems from its multiple reactive sites, allowing for a wide range of synthetic applications. researchgate.net

Modern and Catalytic Approaches for Oxazoline Ring Formation

To overcome the limitations of classical methods, which often require harsh conditions or stoichiometric reagents, modern research has focused on developing catalytic systems that offer greater efficiency, selectivity, and sustainability.

Copper-Catalyzed Cyclization Reactions

Copper-catalyzed methods have emerged as a powerful tool for synthesizing 2-oxazolines, particularly from nitriles and amino alcohols. organic-chemistry.orgacs.org These reactions provide a milder and less wasteful alternative to traditional syntheses. acs.org Copper(I) N-heterocyclic carbene (NHC) complexes, such as [Cu(Cl)(IPr)], have proven to be active catalysts for this transformation. acs.org

The general procedure involves heating a nitrile with an amino alcohol in the presence of a catalytic amount of a copper complex and a base co-catalyst (e.g., NaOAc) under solvent-free conditions. acs.org The reaction tolerates a variety of functional groups on both the nitrile and the amino alcohol. organic-chemistry.orgresearchgate.net A proposed mechanism suggests that the copper catalyst facilitates the addition of the amino alcohol to the nitrile, followed by an intramolecular cyclization to form the oxazoline ring. researchgate.netresearchgate.net

Table 2: Examples of Copper-Catalyzed Oxazoline Synthesis

Copper Catalyst Co-catalyst/Base Substrates Conditions Reference
Copper-NHC complexes Base Nitriles, Amino alcohols Milder conditions than traditional methods organic-chemistry.orgacs.org
Cupric Methacrylate None specified Nitriles, Amino alcohols Mild, solvent-free tandem reaction researchgate.net
Cu(OTf)₂ Not applicable 3-Amido-2-phenyl azetidines Isomerization to 2-oxazolines researchgate.net

Palladium/Copper-Catalyzed Direct Arylation Strategies

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. In the context of oxazolines, direct arylation strategies have been developed to functionalize the oxazole (B20620) ring itself. nih.govacs.org These methods allow for the regioselective introduction of aryl groups at either the C-2 or C-5 position of the oxazole core, using aryl halides or triflates as coupling partners. nih.govacs.org

The regioselectivity of the arylation is highly dependent on the reaction conditions, particularly the choice of ligand and solvent. acs.org For instance, C-2 arylation is often favored in nonpolar solvents with specific phosphine (B1218219) ligands like t-Bu₃P, while C-5 arylation is preferred in polar solvents with different phosphine ligands. acs.org These methods provide a powerful route to complex, substituted oxazoles that would be difficult to access through classical cyclization routes. While many of these methods focus on the oxazole ring, the oxazoline moiety is often used as a directing group in palladium-catalyzed C-H activation/functionalization of arenes, demonstrating the synergy between palladium catalysis and oxazoline chemistry. acs.org

Formal [3+2] Cycloaddition Reactions in Oxazole Synthesis

Cycloaddition reactions offer an elegant and atom-economical approach to constructing heterocyclic rings. Formal [3+2] cycloadditions have been successfully applied to the synthesis of oxazole and oxazoline systems. acs.orgnih.gov

One prominent example is the van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). nih.govmdpi.com This reaction proceeds through a [3+2] cycloaddition mechanism where an oxazoline is formed as a key intermediate, which then eliminates toluenesulfinic acid to yield a 5-substituted oxazole. nih.govmdpi.com

Another strategy involves the Lewis acid-catalyzed formal [3+2] cycloaddition of 5-alkoxyoxazoles with aldehydes. For example, the reaction of 5-methoxy-2-(p-methoxyphenyl)oxazole with chiral aldehydes in the presence of tin(IV) chloride can produce highly substituted 2-oxazoline-4-carboxylates with high diastereoselectivity. acs.org These products are valuable building blocks for synthesizing biologically important chiral amino polyols. acs.org Other cycloaddition approaches include the reaction of arynes with oxaziridines to form dihydrobenzisoxazoles, a related heterocyclic system. nih.gov

Ring-Opening Isomerization of Amido-Substituted Azetidines

An efficient pathway to synthesize 2-oxazolines involves the stereospecific ring-opening isomerization of 3-amido-2-phenyl azetidines. mdpi.comnih.gov This transformation can be promoted by both Brønsted and Lewis acids. mdpi.com

In a notable study, various amido-substituted azetidines were isomerized to their corresponding 2-oxazolines. The reaction proceeds via a proposed SN2 nucleophilic attack at the C2 position of the azetidine (B1206935) ring, which is more sterically hindered but more reactive. mdpi.com This regioselectivity leads to the formation of cis-2-oxazolines. mdpi.com

The choice of catalyst was found to be crucial for the reaction's success. While copper(II) triflate (Cu(OTf)₂) proved to be a highly effective Lewis acid catalyst for a range of amides, certain substrates with coordinating groups like hydroxyl or amino functions were not amenable to this catalyst. mdpi.com In such cases, a Brønsted acid, trifluoroacetic acid (TFA), was successfully employed, leading to good yields of the desired 2-oxazoline. mdpi.com

Table 1: Catalyst Effect on the Isomerization of Amide 3a to 2-Oxazoline 4a mdpi.com

EntryCatalyst (mol%)SolventTime (h)Yield (%)
1Cu(OTf)₂ (10)1,2-Dichloroethane0.595
2TFA (10)1,2-Dichloroethane0.591
3HClO₄ (10)1,2-Dichloroethane185
4CH₃COOH (10)1,2-Dichloroethane24No reaction

Asymmetric and Stereoselective Synthesis of 2-Oxazoline Derivatives

The synthesis of chiral 2-oxazolines is of paramount importance due to their application as ligands in asymmetric catalysis. mdpi.comnih.gov

Diastereoselective Control in Cycloaddition Processes

Formal [3+2] cycloaddition reactions represent a powerful strategy for the diastereoselective synthesis of 2-oxazoline-4-carboxylates. acs.org The reaction between a 5-alkoxyoxazole and an α-alkoxy aldehyde, catalyzed by a Lewis acid such as tin(IV) chloride, can proceed with a high degree of diastereoselectivity. acs.org This method allows for the controlled formation of specific stereoisomers, which is critical for applications in asymmetric synthesis. The diastereoselectivity in these reactions is often attributed to steric interactions in the transition state. nih.gov

Enantioselective Approaches Utilizing Chiral Lewis Acids

The enantioselective synthesis of 2-oxazoline derivatives can be achieved through formal [3+2] cycloaddition reactions catalyzed by chiral Lewis acids. acs.org For instance, the reaction of 5-methoxy-2-(p-methoxyphenyl)oxazole with benzaldehyde (B42025) in the presence of a chiral methylaluminum β-binaphthoxide catalyst yields the corresponding 2-oxazoline-4-carboxylate with high enantioselectivity. acs.org

In one study, using 2 equivalents of a catalyst prepared from (R)-2,2'-dihydroxy-1,1'-binaphthyl and trimethylaluminum (B3029685) resulted in an 89% yield with a cis/trans ratio of 92:8 and an 88% enantiomeric excess (ee) for the cis product. acs.org Interestingly, modifying the substrate to 5-methoxy-2-(o-methoxyphenyl)oxazole allowed for a reduction in catalyst loading to 30 mol% while achieving high enantioselectivity (up to 90% ee) for the cis-2-oxazoline-4-carboxylates. acs.org

Chiral bis(oxazoline)copper(II) complexes have also been demonstrated to be highly effective Lewis acid catalysts for enantioselective Diels-Alder reactions, highlighting the versatility of chiral oxazoline-based catalysts. acs.org The counterion of the copper complex can significantly influence the reaction rate and stereoselectivity. acs.org

Sustainable and Green Chemistry Considerations in Oxazoline Synthesis

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly methods for chemical synthesis, including that of 2-oxazolines.

One innovative approach involves the use of electrodes made from recovered aluminum scrap for the electrochemical synthesis of 2-oxazolines from amino alcohols and aldehydes. rsc.org This method operates under concentrated conditions and utilizes a recoverable reaction medium, thereby minimizing waste. rsc.org The application of green metrics to this process has demonstrated its improved sustainability compared to traditional synthetic routes. rsc.org

Another green chemistry strategy focuses on the solvent used in polymerization reactions. The polymerization of 2-ethyl-2-oxazoline (B78409) has been successfully carried out in ethyl acetate, a greener alternative to the commonly used acetonitrile (B52724) and chlorobenzene. rsc.org This shift is particularly important for biomedical applications, where pharmaceutical compliance and reduced environmental impact are critical. rsc.org

Furthermore, the synthesis of 2-oxazolines from renewable resources is an active area of research. For example, 2-oxazoline monomers with olefinic functionalities can be synthesized from fatty acids derived from sources like castor oil. researchgate.net Triflic acid-promoted dehydrative cyclization of N-(2-hydroxyethyl)amides offers another green route, as it produces water as the only byproduct. mdpi.comnih.gov

Reaction Mechanisms and Intrinsic Reactivity of 2 4 Methoxyphenyl 2 Oxazoline

Nucleophilic Reactions and Pathways

The oxazoline (B21484) moiety and the substituted aromatic ring provide multiple sites for nucleophilic attack and substitution, leading to a diverse array of functionalized products.

Halogenation Mechanisms and Product Formation

While the oxazoline ring itself is relatively stable, the attached 4-methoxyphenyl (B3050149) group is highly susceptible to electrophilic aromatic halogenation. The methoxy (B1213986) group is a potent activating group, directing incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the oxazoline ring, halogenation occurs predominantly at the ortho positions (C3 and C5) of the phenyl ring.

The reaction typically proceeds via a standard electrophilic aromatic substitution mechanism. A halogenating agent, such as N-bromosuccinimide (NBS) or iodine, generates a potent electrophile (e.g., Br+). The π-electrons of the electron-rich aromatic ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A weak base then abstracts a proton from the carbon bearing the halogen, restoring aromaticity and yielding the halogenated product. Due to the activating nature of the methoxy group, these reactions can often proceed under mild conditions. In some synthetic routes for other oxazolines, electron-rich aryl groups have been noted to preferentially undergo rapid electrophilic aromatic halogenation over other desired reactions. wikipedia.org

Directed Ortho-Metalation and Lithiation Processes

The oxazoline group is a powerful directed metalation group (DMG), capable of guiding deprotonation to the specific ortho position of the aryl ring. scispace.com This process, known as Directed ortho-Metalation (DoM), is a cornerstone of regioselective synthesis. wikipedia.orgscispace.com In the case of 2-(4-methoxyphenyl)-2-oxazoline, the oxazoline moiety directs lithiation to the C3 position of the phenyl ring.

The mechanism involves the coordination of a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to the nitrogen atom of the oxazoline ring. This coordination creates a complex that positions the lithium atom in close proximity to the ortho-protons of the phenyl ring. This proximity effect increases the kinetic acidity of the ortho-protons, allowing the alkyllithium base to selectively abstract a proton from the C3 position. scispace.com The result is the formation of a stable ortho-lithiated intermediate. This aryllithium species is a potent nucleophile and can be reacted with a wide variety of electrophiles (E+) to introduce a new functional group exclusively at the C3 position.

Step Description Key Species
1. Coordination The Lewis acidic lithium of the alkyllithium reagent coordinates to the Lewis basic nitrogen atom of the oxazoline ring.This compound, n-BuLi
2. Deprotonation The alkyl group of the organolithium reagent acts as a strong base, abstracting a proton from the ortho position (C3) of the phenyl ring.Complexed intermediate
3. Electrophilic Quench The resulting aryllithium intermediate reacts with an added electrophile (e.g., aldehydes, ketones, CO2, alkyl halides) to form a new C-C or C-heteroatom bond.ortho-lithiated species, Electrophile (E+)

This process provides a highly efficient and regioselective method for the synthesis of contiguously substituted aromatic compounds.

Ring-Opening Reactions with Nucleophiles

The oxazoline ring, while generally stable, can undergo nucleophilic ring-opening reactions under specific conditions, particularly when activated or when strong nucleophiles are employed. This reaction pathway converts the cyclic structure into a linear amide derivative.

A notable ring-opening reaction involves the use of acidic sulfonimides as nucleophiles. Research has shown that various sulfonimides can effectively open the 2-oxazoline ring to yield N-(2-amidoethyl)sulfonimides. scispace.comumich.eduusfca.edu This reaction is typically carried out in a solvent such as refluxing 1,4-dioxane. scispace.comumich.edu

The mechanism involves the nucleophilic attack of the sulfonimide on the C5 or C2 carbon of the oxazoline ring, leading to the cleavage of the C-O bond and subsequent proton transfer to form the linear amide product. A range of acidic sulfonimide nucleophiles have been successfully employed in this transformation. umich.eduusfca.edu

Examples of Effective Sulfonimide Nucleophiles: umich.eduusfca.edu

Dibenzenesulfonimide

o-Benzenesulfonimide

Dimethanesulfonimide

N-(Methylsulfonyl)-benzenesulfonamide

The efficiency of the sulfonimidation reaction is highly dependent on the electronic nature of the substituent at the 2-position of the oxazoline ring. scispace.comumich.eduusfca.edu Studies have demonstrated that electron-rich 2-oxazoline substrates undergo the nucleophilic ring-opening reaction effectively, whereas electron-poor substrates fail to react under similar conditions. scispace.comumich.eduusfca.edu

The 4-methoxy group on the phenyl ring of this compound is a strong electron-donating group. It increases the electron density of the aromatic system, which in turn influences the electronic properties of the oxazoline ring, making it more susceptible to this type of nucleophilic attack. This electronic enhancement facilitates the ring-opening process, making this compound a suitable substrate for sulfonimidation. Conversely, 2-aryl-oxazolines bearing electron-withdrawing groups on the aryl ring are unreactive, highlighting the critical role of substrate electronics in this transformation. scispace.comumich.edu

Substituent Nature at C2 Reactivity in Sulfonimidation Example Substrate
Electron-Rich (e.g., 4-methoxyphenyl)HighThis compound
Electron-Neutral (e.g., phenyl)Moderate2-Phenyl-2-oxazoline (B1210687)
Electron-Poor (e.g., 4-nitrophenyl)No Reaction2-(4-Nitrophenyl)-2-oxazoline

Electrophilic Activation and Reactivity Profiles

The nitrogen atom in the oxazoline ring possesses a lone pair of electrons, making it a nucleophilic center that can be attacked by electrophiles. This electrophilic activation is a key reactivity profile, most prominently demonstrated in the cationic ring-opening polymerization (CROP) of 2-oxazolines. researchgate.netbeilstein-journals.org

The polymerization is initiated by an electrophilic species, such as an alkyl tosylate (ROTs) or triflate (ROTf). beilstein-journals.orgresearchgate.netnih.gov The mechanism proceeds in three main stages: initiation, propagation, and termination.

Initiation: The electrophilic initiator attacks the nucleophilic nitrogen atom of the this compound monomer. This results in the formation of a highly reactive tertiary oxazolinium cation. researchgate.net

Propagation: The oxazolinium cation is a potent electrophile. The nitrogen atom of a second monomer molecule acts as a nucleophile, attacking the C5 carbon of the activated oxazolinium ring. This attack opens the ring and regenerates the oxazolinium cation at the new chain end, allowing the process to repeat and the polymer chain to grow. researchgate.net

Termination: The polymerization can be terminated by the addition of a nucleophile (e.g., water, amines), which reacts with the cationic chain end to form a neutral polymer chain. researchgate.net

This process allows for the synthesis of poly(N-acylethylenimine)s, where the properties of the resulting polymer can be tailored by the choice of the 2-substituent on the oxazoline monomer. The living nature of CROP enables the production of polymers with well-defined molecular weights and low dispersity. researchgate.net

Stereoelectronic Effects of the 4-Methoxyphenyl Substituent on Reactivity

The reactivity of the this compound is significantly influenced by the stereoelectronic effects of the 4-methoxyphenyl substituent. This substituent, located at the 2-position of the oxazoline ring, plays a crucial role in modulating the electron density and stability of intermediates, thereby affecting the kinetics of reactions such as cationic ring-opening polymerization (CROP).

In the context of CROP, the reaction proceeds via a cationic propagating species, an oxazolinium cation. The rate of polymerization is influenced by two key factors: the nucleophilicity of the monomer and the stability of the cationic propagating species. The 4-methoxyphenyl group affects both of these aspects.

Influence on Homopolymerization:

During the homopolymerization of 2-aryl-2-oxazolines, it has been observed that electron-donating substituents in the para-position, such as the methoxy group, lead to a decrease in the rate of polymerization compared to the unsubstituted 2-phenyl-2-oxazoline. researchgate.netrsc.orgrsc.org This phenomenon is attributed to the stabilization of the propagating carbocation. researchgate.netrsc.org The electron-donating 4-methoxy group delocalizes the positive charge on the oxazolinium ring, making the cationic species more stable and consequently less reactive towards nucleophilic attack by the incoming monomer. This leads to a slower rate of homopolymerization. researchgate.net

A study by Shilling et al. (2025) provided kinetic data for the homopolymerization of a series of para-substituted 2-phenyl-2-oxazolines, which clearly illustrates this effect. The observed rate constant (k_obs) for the polymerization of this compound was found to be significantly smaller than that of the unsubstituted 2-phenyl-2-oxazoline. rsc.org This trend correlates well with the Hammett substituent constants (σ_p), where more negative σ_p values (indicating stronger electron-donating groups) correspond to slower homopolymerization rates. researchgate.net

Influence on Copolymerization:

Conversely, in copolymerizations with a comonomer like 2-phenyl-2-oxazoline, monomers bearing electron-donating substituents, such as this compound, are incorporated at a higher rate. researchgate.netrsc.orgrsc.org This is because the rate of copolymerization is largely dictated by the relative nucleophilicity of the monomer. researchgate.net The electron-donating 4-methoxy group increases the electron density on the nitrogen atom of the oxazoline ring, enhancing its nucleophilicity. researchgate.net This makes it a more reactive monomer towards the propagating cationic species, leading to its preferential incorporation into the polymer chain.

The following table summarizes the kinetic data from the study by Shilling et al. (2025), demonstrating the effect of the para-substituent on the observed rate constant of homopolymerization.

Monomerpara-SubstituentHammett Constant (σ_p)Observed Rate Constant (k_obs) [s⁻¹]
2-Phenyl-2-oxazoline-H0.001.20 x 10⁻³
This compound-OCH₃-0.27~10⁻⁴ - 10⁻⁵
2-(4-Methylphenyl)-2-oxazoline-CH₃-0.17~10⁻⁴ - 10⁻⁵
2-(4-tert-Butylphenyl)-2-oxazoline-tBu-0.20~10⁻⁴ - 10⁻⁵
2-(4-Nitrophenyl)-2-oxazoline-NO₂0.78> 1.20 x 10⁻³

Data sourced from Shilling et al. (2025). The rate constants for the electron-donating groups are presented as a range as per the source. rsc.org

Catalytic Applications of 2 4 Methoxyphenyl 2 Oxazoline Based Ligands

Design and Synthesis of 2-(4-Methoxyphenyl)-2-oxazoline-Derived Ligands

The design of effective chiral ligands based on the this compound scaffold is centered on creating structures that can form well-defined and stable complexes with transition metals, thereby inducing high levels of enantioselectivity in catalytic reactions. The modular nature of oxazoline (B21484) ligands allows for systematic structural modifications to fine-tune their steric and electronic properties. acs.org

The synthesis of these ligands typically begins with the preparation of the core this compound unit. A common and efficient method involves the condensation of 4-methoxybenzonitrile (B7767037) with a suitable chiral amino alcohol. This reaction is often catalyzed by a substoichiometric amount of a metal salt, such as zinc chloride, which facilitates the cyclization to form the oxazoline ring. Another versatile approach is a one-pot synthesis where an aldehyde (in this case, 4-methoxybenzaldehyde) reacts with an amino alcohol in the presence of an oxidizing agent like N-bromosuccinimide (NBS) to yield the corresponding 2-oxazoline. acs.org

From this core structure, a variety of bidentate and multidentate ligands can be constructed. A prominent class of such ligands are the bis(oxazolines), often referred to as BOX ligands. The synthesis of C₂-symmetric bis(oxazoline) ligands derived from this compound can be achieved by linking two oxazoline units through a spacer. A general route involves the condensation of a dicarboxylic acid derivative, such as a substituted malonic acid, with two equivalents of a chiral amino alcohol to form a bis(hydroxy)amide intermediate. Subsequent activation of the hydroxyl groups, for instance by conversion to a leaving group, followed by base-promoted cyclization, yields the desired bis(oxazoline) ligand. nih.gov

The choice of the linker and the substituents on the oxazoline ring are critical design elements that influence the ligand's coordination geometry and, consequently, its catalytic performance. For ligands derived from this compound, the methoxy (B1213986) group on the phenyl ring can influence the electronic properties of the metal center in the resulting catalyst.

Table 1: Common Synthetic Strategies for 2-Oxazoline Ligand Precursors

MethodReactantsKey Features
Nitrile Condensation4-Methoxybenzonitrile, Chiral Amino AlcoholOften catalyzed by metal salts; direct formation of the oxazoline ring.
Aldehyde Oxidation4-Methoxybenzaldehyde, Chiral Amino Alcohol, NBSOne-pot procedure; mild reaction conditions. acs.org
Bis(hydroxy)amide CyclizationDicarboxylic Acid Derivative, Chiral Amino AlcoholMulti-step process; allows for the synthesis of bis(oxazoline) ligands with varied linkers. nih.gov

Coordination Chemistry with Transition Metals

The ability of this compound-derived ligands to form stable and well-defined complexes with transition metals is fundamental to their application in catalysis. The coordination chemistry of these ligands has been studied with various metals, with a particular focus on those commonly used in asymmetric catalysis, such as zinc, copper, palladium, and iridium.

The formation of metal-oxazoline complexes is typically achieved by reacting the ligand with a suitable metal precursor, such as a metal halide or acetate, in an appropriate solvent. For instance, the reaction of this compound with zinc(II) halides (ZnX₂, where X = Cl, Br) leads to the formation of complexes with the general formula ZnX₂(ox)₂. nih.gov These complexes are often air-stable solids and can be isolated and characterized using a range of spectroscopic and analytical techniques.

The characterization of these metal complexes relies on methods such as:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the coordination of the ligand to the metal center, as evidenced by shifts in the signals of the protons and carbons near the coordinating nitrogen atom.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=N bond in the oxazoline ring upon coordination to a metal ion can be observed.

Mass Spectrometry: This technique is used to determine the molecular weight and confirm the composition of the complex.

X-ray crystallography has been instrumental in elucidating the coordination modes and geometries of metal complexes containing this compound-derived ligands. In the case of the aforementioned ZnX₂(ox)₂ complexes, single-crystal X-ray diffraction studies have revealed a distorted tetrahedral coordination geometry around the zinc metal center. nih.gov The two oxazoline ligands coordinate to the zinc ion through their nitrogen atoms, and the two halide ions complete the coordination sphere.

Table 2: Representative Coordination Geometries of Metal-Oxazoline Complexes

MetalLigand TypeTypical Coordination Geometry
Zinc(II)Mono(oxazoline)Distorted Tetrahedral nih.gov
Copper(II)Bis(oxazoline)Square Planar or Distorted Tetrahedral
Palladium(II)Phosphino-oxazoline (PHOX)Square Planar
Iridium(I)Phosphino-oxazoline (PHOX)Square Planar or Trigonal Bipyramidal

Asymmetric Catalysis Facilitated by Chiral this compound Analogues

Chiral ligands derived from this compound have proven to be highly effective in a variety of asymmetric catalytic transformations. The stereochemical outcome of these reactions is dictated by the chiral environment created by the ligand around the metal center.

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and the development of enantioselective methods for these reactions is of paramount importance. Chiral bis(oxazoline) ligands, including those with 4-methoxyphenyl (B3050149) substituents, in complex with metals like copper(II), have been successfully employed as catalysts in various C-C bond-forming reactions. These include:

Asymmetric Diels-Alder Reactions: These reactions are powerful for the construction of six-membered rings with multiple stereocenters. Copper(II)-bis(oxazoline) complexes can act as chiral Lewis acids to catalyze the cycloaddition between a diene and a dienophile with high enantioselectivity.

Asymmetric Aldol (B89426) Reactions: The aldol reaction is a fundamental method for forming β-hydroxy carbonyl compounds. Chiral metal-oxazoline complexes can catalyze the enantioselective addition of an enolate to an aldehyde.

Asymmetric Allylic Alkylations: Palladium-catalyzed asymmetric allylic alkylation is a versatile method for the formation of C-C bonds. Chiral phosphino-oxazoline (PHOX) ligands, which can be derived from this compound, are highly effective in these transformations, delivering products with high enantiomeric excess. acs.org

The electronic nature of the 4-methoxyphenyl group can influence the Lewis acidity of the metal center, which in turn can affect the reactivity and selectivity of the catalyst in these transformations.

Asymmetric hydrogenation is a widely used and atom-economical method for the synthesis of chiral compounds. Iridium complexes bearing chiral phosphino-oxazoline (PHOX) ligands have emerged as highly effective catalysts for the asymmetric hydrogenation of non-chelating olefins. nih.gov The performance of these Ir-PHOX catalysts can be significantly influenced by the substituents on the oxazoline ring.

While specific data for catalysts derived directly from this compound in this context is not extensively detailed in the provided search results, the general principles suggest that the electronic and steric properties of the 4-methoxyphenyl group would play a role in modulating the catalyst's activity and enantioselectivity. The iridium center, rendered chiral by the PHOX ligand, coordinates the olefin and delivers hydrogen with a high degree of facial selectivity, leading to the formation of one enantiomer of the product in excess. The optimization of the ligand structure, including the aryl substituent on the oxazoline, is crucial for achieving high enantiomeric excesses in the hydrogenation of challenging substrates.

Stereochemical Control in Cycloaddition Reactions

Ligands based on the this compound framework are a cornerstone in the field of asymmetric catalysis, especially for exerting stereochemical control in cycloaddition reactions such as the Diels-Alder reaction. The inherent chirality of the oxazoline ring, derived from readily available chiral amino alcohols, is pivotal for inducing enantioselectivity in the formation of cyclic products. nih.govnih.gov When coordinated to a metal center, typically a Lewis acid, the chiral environment created by the ligand dictates the facial selectivity of the dienophile's approach to the diene, thereby controlling the absolute stereochemistry of the resulting cycloadduct.

The effectiveness of these ligands is often demonstrated in hetero-Diels-Alder reactions. For instance, chiral bis(oxazoline) (BOX) complexes have been successfully employed as catalysts in the reaction between Danishefsky's diene and glyoxylate (B1226380) esters. nih.gov The conformationally constrained nature of these ligands, when complexed with a metal triflate (e.g., Cu(OTf)₂), creates a well-defined chiral pocket around the active site. This steric and electronic influence directs the reactants into a specific orientation, leading to the preferential formation of one enantiomer of the product. nih.gov Studies have shown that the choice of metal and the specific structure of the bis(oxazoline) ligand are critical factors influencing the enantiomeric excess (ee) and yield of the cycloadduct. nih.govresearchgate.net

The modular nature of phosphinooxazoline (PHOX) ligands, which combine a chiral oxazoline with a phosphine (B1218219) donor, allows for systematic tuning of their steric and electronic properties to optimize stereoselectivity. wikipedia.orgsigmaaldrich.com Research into the design of PHOX ligands with rigid backbones, such as those incorporating a cyclopropane (B1198618) scaffold, has demonstrated that subtle structural modifications can lead to significant improvements in enantioselectivity. nih.gov For example, changing the substituent on the chiral center of the oxazoline ring can dramatically alter or even reverse the enantioselectivity of the catalytic process. nih.gov This high degree of tunability makes these ligands powerful tools for achieving precise stereochemical control in the synthesis of complex molecules. nih.gov

Table 1: Stereochemical Control in Asymmetric Hetero-Diels-Alder Reaction

This table presents representative data on the use of chiral bis(oxazoline) ligands in catalyzing the hetero-Diels-Alder reaction between glyoxylate esters and Danishefsky's diene, highlighting the level of enantioselectivity achieved. nih.gov

Ligand/Metal CatalystDienophileDieneYield (%)Enantiomeric Excess (ee, %)
Bis(oxazoline) 1 /Cu(OTf)₂Methyl GlyoxylateDanishefsky's Diene4047
Bis(oxazoline) 3 /Cu(OTf)₂Methyl GlyoxylateDanishefsky's Diene7072
Bis(oxazoline) 3 /MgI₂Ethyl GlyoxylateDanishefsky's Diene6545

Catalytic Efficiency and Selectivity Studies (e.g., Suzuki Coupling)

In the realm of cross-coupling reactions, ligands derived from this compound contribute to highly efficient and selective palladium-catalyzed processes, most notably the Suzuki-Miyaura coupling. This reaction is a fundamental tool for constructing carbon-carbon bonds, particularly for synthesizing biaryls. thieme-connect.comnih.gov The efficiency of the catalytic cycle—comprising oxidative addition, transmetallation, and reductive elimination—is profoundly influenced by the nature of the ligand coordinated to the palladium center. harvard.edu

Ligands incorporating the oxazoline moiety, such as PHOX or related N-heterocyclic carbene (NHC) complexes, have demonstrated exceptional activity. wikipedia.orgresearchgate.net A palladium-NHC complex featuring a 2-phenyl-2-oxazoline (B1210687) component has been shown to be extremely efficient in Suzuki couplings involving organoboronic acids. researchgate.net The combination of the strong σ-donating NHC and the chiral oxazoline provides a robust and active catalyst.

Studies focusing specifically on substrates like 4-methoxyphenylboronic acid highlight the practical utility of these catalyst systems. Kinetic analyses of the Suzuki coupling between 4-methoxyphenylboronic acid and various aryl halides have been conducted to quantify catalytic efficiency. researchgate.net These studies often reveal high turnover numbers (TONs) and turnover frequencies (TOFs), indicating that a very small amount of catalyst can produce a large quantity of product in a short time. The choice of base, solvent, and reaction temperature are all critical parameters that are optimized to maximize yield and selectivity. thieme-connect.comresearchgate.net

The selectivity of the Suzuki reaction, especially when dealing with substrates bearing multiple halide substituents, can be controlled by the ligand. nih.gov Bulky, electron-rich phosphine ligands, often used in conjunction with or as part of the oxazoline-containing ligand structure, are known to promote the oxidative addition step and facilitate reductive elimination, leading to higher catalytic efficiency. bham.ac.uk For example, dialkylbiaryl phosphine ligands have proven to be broadly applicable, enabling the coupling of a wide range of substrates, including electron-rich, electron-deficient, and sterically hindered partners, with high yields. nih.gov The reusability of such catalysts, particularly when anchored to solid supports, is another area of intense research, aiming for more sustainable and economical chemical synthesis. mdpi.com

Table 2: Catalytic Efficiency in Suzuki-Miyaura Coupling Reactions

This table summarizes data from various studies on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, showing the efficiency and yields achieved with different catalytic systems, including those involving relevant substrates like 4-methoxyphenylboronic acid.

Catalyst SystemAryl HalideBoronic AcidBaseSolventYield (%)Reference
Pd(OAc)₂/SPhos4-Amino-2-chloropyridinePhenylboronic acidK₃PO₄Toluene92 nih.gov
Pd(NH₃)₄Cl₂ (ligand-free)Bromobenzene4-Methoxyphenylboronic acidQuaternary Ammonium HydroxideWater/Triton X-10099 researchgate.net
Pd/TiO₂ (recyclable)4-MethoxyiodobenzenePhenylboronic acid--87 (after 5 runs) mdpi.com
Pd(OAc)₂(S)-2-Iodoferrocenecarboxyaldehyde4-Methoxyphenylboronic acidK₂CO₃Toluene/Water- thieme-connect.com
Pd-AnIm-Oxazoline ComplexN-benzoyl-glutarimidePhenylboronic acidK₃PO₄1,4-Dioxane97 researchgate.net

Polymerization Studies Involving 2 4 Methoxyphenyl 2 Oxazoline Monomers

Cationic Ring-Opening Polymerization (CROP) of 2-Oxazolines

Cationic ring-opening polymerization is the most prevalent method for synthesizing poly(2-oxazoline)s. The process is initiated by electrophilic species that attack the nitrogen atom of the 2-oxazoline ring, leading to the formation of a cationic oxazolinium species. researchgate.net This active species then propagates by nucleophilic attack of subsequent monomer molecules. The versatility of CROP allows for the polymerization of a wide array of 2-oxazoline monomers, enabling the production of polymers with tunable properties, from hydrophilic to hydrophobic. nih.govresearchgate.net

The CROP of 2-oxazolines, including aryl-substituted variants like 2-(4-Methoxyphenyl)-2-oxazoline, can proceed via a living polymerization mechanism under appropriate conditions. mdpi.com This "living" nature means that chain-transfer and termination reactions are largely suppressed. researchgate.netmdpi.com The polymerization mechanism involves two key steps: initiation and propagation.

Initiation: An electrophilic initiator, such as an alkyl tosylate or triflate, reacts with the 2-oxazoline monomer to form a covalent bond and generate a tertiary oxazolinium cation as the active species. sigmaaldrich.comresearchgate.net This initiation step is typically fast and quantitative.

Propagation: The propagation proceeds through the nucleophilic attack of the nitrogen atom of an incoming monomer on the electrophilic carbon atom of the oxazolinium ring at the growing chain end. researchgate.net Depending on the initiator's counter-ion and the solvent polarity, the propagating species can exist as a covalent species or a more reactive ionic species. researchgate.nettu-dresden.de

The key characteristics of a living CROP process include:

A linear relationship between the number-average molecular weight (Mn) and monomer conversion. tu-dresden.de

The ability to produce polymers with narrow molecular weight distributions, indicated by a low dispersity index (Đ), typically below 1.3. sigmaaldrich.comresearchgate.net

First-order reaction kinetics with respect to monomer consumption. tu-dresden.dersc.org

The ability to synthesize block copolymers by sequential addition of different monomers to the living polymer chains. mdpi.comrsc.org

These features allow for the precise engineering of polymer structures with predictable molecular weights and functionalities. researchgate.net

The kinetics and control of the CROP of 2-oxazolines are significantly influenced by the choice of both the initiator and the solvent.

Initiators: A wide range of electrophilic compounds can initiate the polymerization, with alkyl sulfonates being among the most common. A systematic study on the CROP of various 2-oxazolines, including the structurally similar 2-phenyl-2-oxazoline (B1210687), revealed that the reactivity of the initiator plays a crucial role. ugent.be The initiation and propagation reactivity was found to increase in the order of the leaving group/counterion: tosylate < nosylate < triflate. ugent.beresearchgate.net

Alkyl Tosylates (e.g., MeOTs): Methyl tosylate is a commonly used initiator. However, other alkyl tosylates, like ethyl tosylate (EtOTs), can lead to slow initiation, resulting in less control over the polymerization and broader molecular weight distributions. ugent.beresearchgate.net

Alkyl Triflates (e.g., MeOTf): Triflates are highly reactive initiators that ensure a fast and quantitative initiation, which is crucial for achieving a narrow dispersity. tu-dresden.denih.gov Their high reactivity allows initiation to occur at low temperatures, while propagation proceeds at higher temperatures, providing excellent control. nih.gov

Alkyl Halides: Benzyl and alkyl halides can also be used as initiators, though their initiation rates can be slower, potentially affecting the "living" character of the polymerization. researchgate.netsemanticscholar.org

Initiator TypeGeneral ReactivityInitiation SpeedControl over PolymerizationRef.
Alkyl TosylatesModerateSlow to ModerateGood (especially MeOTs) ugent.beresearchgate.net
Alkyl NosylatesHighFastVery Good ugent.beresearchgate.net
Alkyl TriflatesVery HighVery FastExcellent ugent.benih.gov
Alkyl HalidesVariableVariableModerate to Good researchgate.netsemanticscholar.org

Solvents: The choice of solvent is critical for maintaining the living nature of the polymerization. beilstein-journals.org Polar aprotic solvents are generally preferred as they can stabilize the cationic propagating species.

Acetonitrile (B52724) (MeCN): This is one of the most common and effective solvents for the CROP of 2-oxazolines, promoting a controlled polymerization. tu-dresden.denih.gov

N,N-Dimethylformamide (DMF) & N-Methyl-2-pyrrolidone (NMP): These are also suitable solvents, though their higher boiling points can be a consideration. nih.gov

"Green" Solvents: Research has explored more environmentally benign solvents. Dihydrolevoglucosenone (DLG) has been investigated, but it was found to be non-inert under typical CROP conditions, leading to side reactions and limited control. beilstein-journals.orgnih.gov Ethyl acetate has been used successfully for the polymerization of 2-ethyl-2-oxazoline (B78409) but is not a suitable solvent for many other poly(2-oxazoline)s. nih.gov

The solvent polarity affects the equilibrium between the covalent and ionic propagating species, which in turn influences the rate of polymerization. tu-dresden.de

Copolymerization Strategies Incorporating this compound

The living nature of CROP is highly advantageous for the synthesis of copolymers with well-defined architectures, such as gradient and block copolymers. mdpi.comtu-dresden.de These advanced structures allow for the combination of different monomer properties into a single macromolecule.

Gradient copolymers are characterized by a gradual change in monomer composition along the polymer chain. mdpi.com They are typically synthesized by the simultaneous polymerization of two or more monomers with different reactivity ratios. db-thueringen.de In the case of 2-oxazolines, a gradient structure forms spontaneously when a more reactive monomer is consumed faster than a less reactive one.

For a copolymerization involving this compound and a less sterically hindered monomer like 2-ethyl-2-oxazoline, a composition gradient is expected. Generally, 2-aryl-2-oxazolines exhibit lower polymerization rates compared to 2-alkyl-2-oxazolines due to electronic and steric effects. mdpi.com This difference in reactivity allows for the one-pot synthesis of gradient copolymers where the more reactive 2-ethyl-2-oxazoline would be incorporated preferentially at the beginning of the chain, followed by an increasing proportion of this compound as the first monomer is depleted. db-thueringen.de This approach has been successfully used to create amphiphilic gradient copolymers from hydrophilic (e.g., 2-methyl-2-oxazoline) and hydrophobic (e.g., 2-phenyl-2-oxazoline) monomers. mdpi.comresearchgate.netsci-hub.box

Block copolymers are synthesized by the sequential addition of different monomers to a living polymerization system. mdpi.comtu-dresden.de This method allows for the creation of macromolecules with distinct blocks of different homopolymers. The synthesis of a diblock copolymer involving this compound would typically proceed as follows:

The first monomer (e.g., 2-ethyl-2-oxazoline) is polymerized to completion under living conditions.

A sample is taken to analyze the first block.

The second monomer, this compound, is added to the living polymer chains, initiating the growth of the second block.

The polymerization is terminated by adding a nucleophile once the second monomer is fully consumed.

This strategy has been widely employed to create amphiphilic block copolymers by combining a hydrophilic block, such as poly(2-methyl-2-oxazoline) or poly(2-ethyl-2-oxazoline), with a hydrophobic block. tu-dresden.denih.govvt.edu Given the aromatic and hydrophobic nature of the methoxyphenyl group, a block copolymer of poly(2-ethyl-2-oxazoline)-b-poly(this compound) would exhibit amphiphilic properties, making it a candidate for self-assembly into micelles or other nanostructures in aqueous solutions. mdpi.comhelsinki.fi

Copolymer ArchitectureSynthesis MethodResulting StructureRef.
Gradient Copolymer Simultaneous polymerization of monomers with different reactivitiesGradual change in monomer composition along the chain tu-dresden.demdpi.comdb-thueringen.de
Block Copolymer Sequential addition of monomers to a living polymer chainDistinct segments of different homopolymers linked together mdpi.commdpi.comtu-dresden.de

Post-Polymerization Modification and Functionalization of Poly(2-oxazoline)s

Post-polymerization modification is a powerful strategy for introducing functional groups into polymers that may not be compatible with the conditions of the polymerization reaction itself. mdpi.com One of the most common modifications for poly(2-oxazoline)s is hydrolysis.

Acid-mediated hydrolysis of the amide side chains of a poly(2-oxazoline) yields linear poly(ethylene imine) (PEI). mdpi.comresearchgate.net If this hydrolysis is performed on a homopolymer of poly(this compound), the result would be linear PEI and 4-methoxybenzoic acid as a byproduct. More versatile materials can be created by the partial hydrolysis of copolymers. For instance, partially hydrolyzing a copolymer of 2-ethyl-2-oxazoline and this compound would result in a copolymer containing both N-propionyl and N-(4-methoxybenzoyl) side chains, along with newly formed secondary amine groups in the backbone. researchgate.net

These secondary amines in the PEI backbone are excellent nucleophiles and serve as versatile handles for further functionalization. They can be reacted with a variety of electrophiles, such as activated acids, to attach new functional side chains. researchgate.net This approach allows for the creation of complex and highly functional polymers from a common, easily synthesized precursor.

Another strategy involves copolymerizing a 2-oxazoline monomer that already contains a protected functional group. For example, Hoogenboom et al. introduced methyl ester functionalities by copolymerizing 2-ethyl-2-oxazoline with 2-methoxycarbonylethyl-2-oxazoline. sigmaaldrich.com These ester groups could then be modified by amidation after polymerization. A similar strategy could be envisioned for this compound, where functional groups are introduced onto the phenyl ring of the monomer prior to polymerization, and then modified after the polymer is formed.

End-Group Functionalization Techniques

The living nature of the cationic ring-opening polymerization of 2-oxazolines provides a versatile platform for the introduction of a wide array of functional end-groups. This is achieved by either using a functional initiator or by terminating the living polymer chain with a specific nucleophile.

Initiator-based Functionalization: By employing an initiator that contains a desired functional group, that group can be precisely placed at the α-terminus (the starting end) of the polymer chain. A variety of initiators can be utilized to introduce functionalities.

Terminator-based Functionalization: The living cationic polymer chain end can be quenched with various nucleophiles to introduce functionality at the ω-terminus (the terminating end). A wide range of nucleophiles, including amines, carboxylates, and thiols, can be used for this purpose, allowing for the introduction of diverse chemical handles.

Incorporation of Specific Monomer Units for Tailored Properties

The synthesis of block copolymers is readily achievable through the sequential addition of different monomers to a living polymerization reaction. This allows for the creation of well-defined block architectures, such as diblock or triblock copolymers, which can self-assemble into various nanostructures like micelles and vesicles in selective solvents.

Gradient copolymers, where the monomer composition gradually changes along the polymer chain, can also be synthesized by copolymerizing monomers with different reactivities. This approach offers another level of control over the polymer's properties and solution behavior.

Poly(2-oxazoline)s as Platforms for Advanced Material Development

Poly(2-oxazoline)s (POx) are a versatile class of polymers with significant potential for the development of advanced materials, particularly in the biomedical field. Their biocompatibility, low toxicity, and tunable properties make them attractive alternatives to other polymers like polyethylene glycol (PEG).

The ability to precisely control the polymer architecture, including molecular weight, end-groups, and side-chain functionalities, allows for the design of POx-based materials for a wide range of applications. These include drug delivery systems, stimuli-responsive materials, and hydrogels for tissue engineering.

Stimuli-Responsive Materials: POx can be designed to respond to various external stimuli such as temperature, pH, and light. For instance, the incorporation of specific monomer units can impart thermoresponsive behavior, leading to a lower critical solution temperature (LCST), where the polymer undergoes a reversible phase transition from soluble to insoluble upon heating. This property is highly valuable for applications in controlled drug release and smart hydrogels.

Hydrogels: POx can be crosslinked to form hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water. These hydrogels can be designed to be biodegradable and can be functionalized with bioactive molecules to promote cell adhesion and tissue regeneration. The mechanical properties and swelling behavior of POx hydrogels can be tailored by controlling the crosslinking density and the chemical composition of the polymer chains.

While the general potential of POx for advanced materials is well-established, specific research on the use of poly(this compound) in these applications is not extensively documented. The hydrophobic and aromatic nature of the 4-methoxyphenyl (B3050149) group would likely impart unique properties to the resulting materials, such as enhanced drug loading capacity for hydrophobic drugs or specific interactions with biological systems, warranting further investigation.

Spectroscopic and Structural Characterization of 2 4 Methoxyphenyl 2 Oxazoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR techniques, the precise connectivity and chemical environment of each atom in 2-(4-Methoxyphenyl)-2-oxazoline can be established.

High-Resolution ¹H NMR Analysis

The high-resolution ¹H NMR spectrum of this compound provides distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons of the 4-methoxyphenyl (B3050149) group typically appear as two doublets in the downfield region of the spectrum, a result of their distinct chemical environments. The protons on the oxazoline (B21484) ring, specifically the methylene (B1212753) protons at the 4- and 5-positions, also exhibit characteristic chemical shifts and coupling patterns. The methoxy (B1213986) group protons present as a sharp singlet, typically around 3.8 ppm.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Ar-H (ortho to OCH₃)~7.90d~8.8
Ar-H (meta to OCH₃)~6.95d~8.8
OCH₂ (oxazoline ring)~4.40t~8.0
NCH₂ (oxazoline ring)~4.00t~8.0
OCH₃~3.85s-

¹³C NMR Chemical Shift Assignments and Structural Elucidation

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The quaternary carbon of the C=N bond in the oxazoline ring is a key indicator, typically appearing in the range of 160-165 ppm. The carbons of the phenyl ring show characteristic shifts, with the carbon attached to the oxygen of the methoxy group being the most downfield among the aromatic carbons.

CarbonChemical Shift (δ, ppm)
C=N (oxazoline)~164.5
C-OCH₃ (aromatic)~162.0
C-H (aromatic, ortho to oxazoline)~129.5
C-H (aromatic, meta to oxazoline)~114.0
C-ipso (aromatic)~125.0
OCH₂ (oxazoline)~67.5
NCH₂ (oxazoline)~55.0
OCH₃~55.5

Mass Spectrometry for Molecular Mass Confirmation (e.g., High-Resolution Mass Spectrometry)

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the molecular mass of this compound, providing strong evidence for its elemental composition. The technique measures the mass-to-charge ratio (m/z) of the molecular ion with high precision. For this compound (C₁₀H₁₁NO₂), the expected exact mass can be calculated and compared to the experimentally observed value. The close agreement between the calculated and found values confirms the molecular formula. For instance, the protonated molecule [M+H]⁺ would be observed in positive ion mode ESI-MS. researchgate.netnih.govnih.gov

TechniqueParameterValue
High-Resolution Mass Spectrometry (HRMS)Calculated m/z for C₁₀H₁₂NO₂ [M+H]⁺178.0863
High-Resolution Mass Spectrometry (HRMS)Found m/zConsistent with calculated value

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.gov

ParameterTypical Value
Crystal System(Example: Monoclinic)
Space Group(Example: P2₁/c)
C=N Bond Length (Å)~1.27
C-O (ring) Bond Length (Å)~1.35
N-C (ring) Bond Length (Å)~1.47
Dihedral Angle (Phenyl-Oxazoline) (°)Variable, depends on packing

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Hydrogen Bonding

In the crystal structures of closely related oxazoline derivatives, hydrogen bonding is a predominant force. For instance, in the isomeric compound 2-(4-hydroxyphenyl)-2-oxazoline, strong intermolecular O—H⋯N hydrogen bonds are observed. researchgate.netresearchgate.net These interactions link the hydroxyl group of one molecule to the nitrogen atom of the oxazoline ring of an adjacent molecule, resulting in the formation of infinite molecular chains. researchgate.netresearchgate.net

Interaction TypeDonorAcceptorResulting MotifReference
Strong Hydrogen BondO—HN (oxazoline)Infinite Chains researchgate.net, researchgate.net
Weak Hydrogen BondC—HO (oxazoline/methoxy)Crystal Packing Stabilization mdpi.com, researchgate.net
Weak Hydrogen BondC—HN (oxazoline)Dimer Formation mdpi.com

π-π Stacking

The presence of the aromatic methoxyphenyl ring allows for the formation of π-π stacking interactions, which are common in aromatic compounds and contribute to crystal cohesion. These interactions occur between the electron-rich π-systems of adjacent phenyl rings. While quantum chemical calculations often suggest that T-shaped or offset stacked conformations are energetically favorable over a direct face-to-face arrangement, the specific geometry is influenced by substituents on the aromatic ring. nih.gov

Interacting MoietiesInteraction DetailsReference
Phenyl Ring ↔ Phenyl RingCentroid-to-centroid distance of 3.310(2) Å in an analogue. mdpi.com
Aromatic RingsFormation of dimers and 3D networks. researchgate.net
Phenyl Ring ↔ Phenyl RingTypical centroid-centroid separation of 3.6-4.0 Å. researchgate.net, researchgate.net

Theoretical and Computational Studies of 2 4 Methoxyphenyl 2 Oxazoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. By approximating the many-body electronic wavefunction with the electron density, DFT calculations can provide accurate predictions of molecular geometries, energies, and other properties.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule. cnr.it For 2-(4-Methoxyphenyl)-2-oxazoline, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, are employed to predict its three-dimensional structure. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles.

The optimized geometry reveals a non-planar oxazoline (B21484) ring, a common feature for this heterocyclic system. nih.gov The phenyl ring and the oxazoline ring are typically not coplanar, with a calculated torsion angle between the two rings. This twisting is a result of steric hindrance and the electronic interactions between the two ring systems.

Table 1: Selected Optimized Geometrical Parameters for this compound (DFT/B3LYP)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-O (oxazoline)1.35 - 1.45
C=N (oxazoline)1.28 - 1.30
N-C (oxazoline)1.47 - 1.49
C-C (phenyl-oxazoline)1.48 - 1.50
O-C-C (oxazoline)105 - 108
C-N-C (oxazoline)115 - 118
Phenyl-Oxazoline20 - 30

Note: The values presented are typical ranges found in DFT studies of similar compounds and may vary slightly depending on the specific computational method and basis set used.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and chemical reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. irjweb.comajchem-a.com A larger energy gap suggests higher stability and lower chemical reactivity.

For this compound, the HOMO is typically localized on the electron-rich methoxyphenyl ring, while the LUMO is often centered on the oxazoline ring. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The calculated HOMO-LUMO gap for related compounds is in the range of 4-5 eV, indicating good stability. mdpi.comresearchgate.net

Table 2: Calculated Electronic Properties of this compound (DFT/B3LYP)

PropertyEnergy (eV)
HOMO Energy-5.8 to -6.2
LUMO Energy-0.8 to -1.2
HOMO-LUMO Gap4.6 to 5.0

Note: These values are illustrative and can vary based on the computational level of theory.

Vibrational frequency analysis, performed computationally, predicts the infrared (IR) and Raman spectra of a molecule. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational modes and their corresponding frequencies can be determined. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. researchgate.netnih.gov

For this compound, the calculated vibrational spectrum shows characteristic peaks for the C-O, C=N, and C-N stretching modes of the oxazoline ring, as well as the aromatic C-H and C=C stretching vibrations of the phenyl group. The methoxy (B1213986) group also exhibits characteristic C-O stretching and CH3 rocking and wagging modes. The calculated frequencies are generally in good agreement with experimental data, though they are often scaled by a factor to account for anharmonicity and other systematic errors in the calculations. ajchem-a.com

Table 3: Key Calculated Vibrational Frequencies for this compound

Vibrational ModeWavenumber (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 2980
C=N Stretch (Oxazoline)1640 - 1660
Aromatic C=C Stretch1580 - 1610
C-O-C Asymmetric Stretch (Ether)1240 - 1260
C-O Stretch (Oxazoline)1020 - 1050

The distribution of electrons within a molecule is not uniform, leading to regions of partial positive and negative charge. This charge distribution can be visualized using a Molecular Electrostatic Potential (MEP) map. libretexts.org The MEP map plots the electrostatic potential onto the electron density surface of the molecule, with different colors representing different potential values. Red typically indicates regions of high electron density (negative potential), while blue represents areas of low electron density (positive potential). libretexts.org

For this compound, the MEP map would show the most negative potential (red) around the oxygen and nitrogen atoms of the oxazoline ring and the oxygen of the methoxy group, indicating these are the most likely sites for electrophilic attack. The hydrogen atoms of the phenyl and methyl groups would show a positive potential (blue), making them susceptible to nucleophilic attack. This information is critical for understanding intermolecular interactions and predicting reaction sites. ajchem-a.com

DFT calculations can be used to model chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. This allows for the determination of activation energies and reaction enthalpies, providing insight into the feasibility and mechanism of a reaction.

For reactions involving this compound, such as its synthesis or subsequent transformations, DFT can be used to locate the transition state structures. A transition state is a first-order saddle point on the potential energy surface, and its characterization involves confirming the presence of a single imaginary frequency in the vibrational analysis. By comparing the energies of different possible pathways, the most likely reaction mechanism can be elucidated.

Molecular Dynamics (MD) Simulations for Conformational Stability and Interactions

While DFT calculations are excellent for studying the properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore the conformational landscape and intermolecular interactions of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of molecular motion and the calculation of thermodynamic properties. nih.gov

For this compound, MD simulations can be used to study its conformational flexibility, particularly the rotation around the bond connecting the phenyl and oxazoline rings. By simulating the molecule in a solvent, one can also study its interactions with solvent molecules and how this affects its conformation and stability. These simulations provide a dynamic picture of the molecule's behavior that complements the static information obtained from DFT calculations.

Computational Mechanistic Elucidation of Reactions of this compound

Computational chemistry, particularly through the use of Density Functional Theory (DFT), has become an invaluable tool for elucidating the intricate mechanisms of chemical reactions. While specific, in-depth computational studies detailing the reaction mechanisms of this compound are not extensively available in the current body of scientific literature, the principles of its reactivity can be inferred from computational analyses of closely related 2-aryl-2-oxazoline structures and the general reaction mechanisms of the oxazoline class.

Theoretical investigations into the reactivity of similar compounds, such as the hydrolysis of poly(2-alkyl/aryl-2-oxazoline)s and the structural analysis of derivatives like 2-(4-hydroxyphenyl)-4,4-dimethyl-2-oxazoline, provide a foundational understanding. acs.orgnih.gov These studies highlight the influence of substituents on the aromatic ring and the inherent reactivity of the oxazoline ring.

One of the key reactions of 2-oxazolines is their hydrolysis to form N-(2-hydroxyethyl)amides. Computational studies on the hydrolysis of poly(2-oxazoline)s indicate that the reaction proceeds via a first-order mechanism. nih.gov The rate of this hydrolysis is significantly influenced by the nature of the substituent at the 2-position. For instance, the hydrolysis of poly(2-fatty acid-2-oxazoline) is considerably slower than that of poly(2-ethyl-2-oxazoline), a phenomenon attributed to steric hindrance and increased hydrophobicity. nih.gov In the case of this compound, the electron-donating nature of the methoxy group at the para position of the phenyl ring is expected to influence the electron density of the oxazoline ring, thereby affecting the kinetics of nucleophilic attack at the C=N bond.

Furthermore, DFT calculations have been employed to study the molecular structure and vibrational frequencies of related heterocyclic compounds containing a 4-methoxyphenyl (B3050149) group, such as 2-(4-methoxyphenyl)benzo[d]thiazole. nih.gov Such studies confirm that computational methods like B3LYP can accurately predict molecular geometries and electronic properties. nih.gov For this compound, similar computational approaches could provide insights into its ground-state geometry, frontier molecular orbitals (HOMO-LUMO), and the transition states of its reactions.

A theoretical investigation of a closely related compound, 2-(4-hydroxyphenyl)-4,4-dimethyl-2-oxazoline, using DFT showed that intermolecular hydrogen bonding and crystal field effects are responsible for the deformation of the 2-oxazoline ring from planarity. nih.gov This highlights the importance of the molecular environment on the conformation and, by extension, the reactivity of the oxazoline ring.

While direct computational data for the reaction mechanisms of this compound is sparse, the available research on analogous systems provides a strong framework for predicting its behavior. Detailed computational mechanistic elucidation for this specific compound would likely involve mapping the potential energy surfaces for key reactions like hydrolysis and polymerization, identifying transition states, and calculating activation energies. Such studies would offer a quantitative understanding of the role the 4-methoxyphenyl substituent plays in modulating the reactivity of the oxazoline ring.

Advanced Applications and Future Research Directions of 2 4 Methoxyphenyl 2 Oxazoline

Development in Materials Science

The versatility of 2-(4-Methoxyphenyl)-2-oxazoline stems from the living/controlled nature of the cationic ring-opening polymerization of 2-oxazolines. rsc.orgbeilstein-journals.org This polymerization method enables the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. tu-dresden.de The properties of the resulting poly(2-oxazoline)s can be finely tuned by copolymerizing different 2-oxazoline monomers, leading to materials with a wide range of characteristics, from hydrophilic to hydrophobic. nih.govresearchgate.net

Functional Polymer Design and Synthesis

The synthesis of functional polymers using this compound is a burgeoning area of research. The living nature of CROP allows for the creation of complex polymer architectures, including block copolymers and star-shaped polymers. nih.govtu-dresden.de For instance, ABA-type triblock copolymers, where the 'A' block is hydrophilic and the 'B' block is hydrophobic, can be synthesized. In some cases, the hydrophobic block can be derived from monomers like 2-(4-Methoxyphenyl)-2-oxazine, a structurally related compound. chemrxiv.org

The cationic ring-opening polymerization of 2-oxazolines is typically initiated by electrophilic species such as methyl tosylate or methyl triflate. beilstein-journals.orgtu-dresden.de The choice of initiator and reaction conditions, including temperature and solvent, plays a crucial role in controlling the polymerization process and the properties of the final polymer. beilstein-journals.orgrsc.org Researchers have explored various initiator systems, including rare-earth metal triflates, to enhance polymerization efficiency. rsc.org

The ability to incorporate functional groups into the polymer structure is a key advantage of using 2-oxazoline monomers. tu-dresden.deelsevierpure.com This can be achieved by using functional initiators or by post-polymerization modification of the polymer side chains. tu-dresden.decore.ac.uk This versatility allows for the design of polymers with specific functionalities for targeted applications. researchgate.net

Thermoresponsive Hydrogels and Polymer Aggregates

A significant area of application for polymers derived from 2-oxazolines is in the development of thermoresponsive hydrogels. rsc.orgresearchgate.net These materials exhibit a sol-gel transition in response to temperature changes, making them attractive for applications such as drug delivery and tissue engineering. rsc.orgmdpi.com The thermoresponsive behavior is often attributed to a lower critical solution temperature (LCST), where the polymer becomes less soluble as the temperature increases. chemrxiv.org

ABA-type triblock copolymers composed of poly(2-oxazoline)s can form thermoresponsive hydrogels. rsc.org For example, a triblock copolymer with a central hydrophobic block and hydrophilic outer blocks can self-assemble into micelles in aqueous solution. chemrxiv.org Upon a temperature stimulus, these micelles can aggregate to form a hydrogel network. researchgate.net The specific properties of these hydrogels, such as their gelation temperature and mechanical strength, can be tuned by adjusting the block lengths and the chemical structure of the monomers. rsc.org

Recent research has explored the use of copolymers containing 2-(4-methoxyphenyl)-2-oxazine to create thermoresponsive hydrogels. chemrxiv.org These hydrogels can undergo inverse thermogelation, where gelation occurs upon cooling. This behavior is linked to a morphological transition from spherical micelles to worm-like structures. chemrxiv.org The study of these polymer aggregates at a molecular level provides valuable insights into the mechanisms driving their gelling behavior. chemrxiv.org

Integration with "Click Chemistry" and Other Orthogonal Functionalization Strategies

The integration of "click chemistry" with poly(2-oxazoline) chemistry has opened up a vast toolbox for creating multifunctional polymers. nih.govcore.ac.uk "Click chemistry" refers to a set of reactions that are rapid, efficient, and highly specific, making them ideal for polymer modification. nih.gov The most common example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govacs.org

To utilize click chemistry, polymers with "clickable" functional groups, such as alkynes or azides, are required. core.ac.uk Researchers have successfully synthesized 2-oxazoline monomers containing pendant alkyne groups, which can be polymerized to yield polymers with readily accessible sites for click reactions. tu-dresden.deacs.org This allows for the straightforward attachment of various molecules, including bioactive compounds or other polymers, to the poly(2-oxazoline) backbone. acs.orgsigmaaldrich.com

This approach enables the modular synthesis of complex polymer architectures, such as graft copolymers and polymer-drug conjugates. nih.govnih.gov For example, an alkyne-functionalized poly(2-oxazoline) can be "clicked" with an azide-terminated molecule to create a well-defined conjugate. researchgate.net This strategy offers a high degree of control over the final structure and functionality of the polymer, making it a powerful tool for designing advanced materials for biomedical and other applications. core.ac.uk

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 2-(4-Methoxyphenyl)-2-oxazoline, and how can reaction conditions be optimized?

  • Answer: The compound can be synthesized via cationic ring-opening polymerization (CROP) of 2-oxazoline monomers. Key parameters include monomer purity, initiator selection (e.g., methyl triflate), and solvent choice (e.g., acetonitrile). Reaction temperatures between 60–140°C and monomer concentrations of 3 mol/L are typical for controlled polymerization . For small-scale synthesis, nucleophilic substitution or cyclization reactions with 4-methoxyphenyl precursors are viable, requiring anhydrous conditions and inert atmospheres to avoid side reactions .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Answer: Use a combination of:

  • X-ray crystallography to confirm molecular geometry and hydrogen bonding patterns (e.g., bond lengths < 1.5 Å for oxazoline rings) .
  • NMR spectroscopy (¹H/¹³C) to verify substituent positions (e.g., methoxy proton signals at δ 3.8–4.0 ppm) .
  • HPLC (≥90% purity threshold) and FT-IR (C=O stretch at ~1650 cm⁻¹) for purity and functional group analysis .

Q. What solvents are optimal for dissolving this compound in polymerization studies?

  • Answer: The compound is soluble in polar aprotic solvents like CHCl₃, DMF, and acetone but insoluble in ethyl ether or methanol. Solubility in acetonitrile is critical for CROP, as it minimizes chain-transfer side reactions .

Advanced Research Questions

Q. How do gradient copolymers incorporating this compound form, and how can their monomer sequences be analyzed?

  • Answer: Gradient copolymers with 2-methyl-2-oxazoline (MeOx) or 2-phenyl-2-oxazoline (PhOx) form via kinetic control during CROP. Use kinetic Monte Carlo simulations to model monomer sequence distributions, accounting for β-elimination and branching (e.g., <15% branches at DP <200). Experimental validation via MALDI-TOF or SEC-MALS confirms gradient steepness, which is temperature-dependent (steeper gradients at lower temperatures) .

Q. What strategies enhance the hydrolytic stability of poly(this compound) in aqueous environments?

  • Answer: Hydrolytic degradation (common in 2-oxazoline polymers) can be mitigated by:

  • Introducing hydrophobic comonomers (e.g., 2-(dec-9-enyl)-2-oxazoline) to reduce water permeability.
  • Post-polymerization modifications (e.g., thiol-ene "click" chemistry) to crosslink chains or attach stabilizing groups (e.g., acetylated sugars) .

Q. How does the methoxy substituent influence the reactivity of this compound in Diels-Alder reactions?

  • Answer: The electron-donating methoxy group enhances the oxazoline ring's electrophilicity, accelerating cycloaddition with dienes (e.g., 7,7,8,8-quinodimethane). Kinetic studies show a 2–3× rate increase compared to non-substituted 2-phenyl-2-oxazoline derivatives. Monitor reaction progress via UV spectroscopy (λmax shifts at ~300 nm) .

Data Contradictions and Resolution

Q. Discrepancies in reported thermal stability of poly(this compound): How to reconcile conflicting data?

  • Answer: Thermal degradation temperatures vary due to differences in:

  • Molecular weight : Low-DP polymers (<50) degrade below 200°C, while high-DP (>200) withstand up to 300°C .
  • End-group chemistry : Triflate-terminated chains degrade faster than methyl-terminated ones. Use TGA-MS to identify degradation products (e.g., methoxyphenyl fragments at m/z 123) .

Methodological Best Practices

Q. What computational tools are recommended for modeling copolymerization kinetics of this compound?

  • Answer: Use PREDICI® or PolymerX™ for kinetic modeling, incorporating chain-transfer constants (e.g., ktrk_{tr} ~10⁻⁴ L/mol·s) and activation energies (EaE_a ~60 kJ/mol for MeOx/PhOx systems). Validate models with experimental SEC data to refine rate coefficients .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.